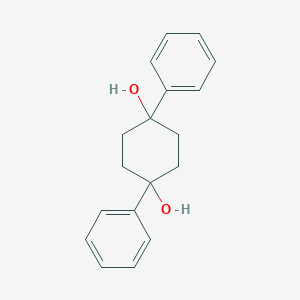

1,4-Diphenylcyclohexane-1,4-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32651-20-0 |

|---|---|

Molecular Formula |

C18H20O2 |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

1,4-diphenylcyclohexane-1,4-diol |

InChI |

InChI=1S/C18H20O2/c19-17(15-7-3-1-4-8-15)11-13-18(20,14-12-17)16-9-5-2-6-10-16/h1-10,19-20H,11-14H2 |

InChI Key |

USAODBZLWPXYON-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |

Canonical SMILES |

C1CC(CCC1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |

Other CAS No. |

32651-20-0 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Diphenylcyclohexane 1,4 Diol and Its Derivatives

Grignard Reagent-Mediated Transformations

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. Their reaction with carbonyl compounds provides a direct and effective route to alcohols.

Synthesis from Cyclohexanedione Precursors

A primary and straightforward method for synthesizing 1,4-Diphenylcyclohexane-1,4-diol involves the reaction of 1,4-cyclohexanedione (B43130) with a phenyl-based Grignard reagent, such as phenylmagnesium bromide (PhMgBr). In this reaction, the nucleophilic phenyl group attacks the electrophilic carbonyl carbons of the diketone. organic-chemistry.orgwikipedia.org The reaction proceeds via a nucleophilic addition mechanism. organic-chemistry.orgoperachem.com Since there are two carbonyl groups, the reaction requires at least two equivalents of the Grignard reagent for the complete conversion to the tertiary diol.

The mechanism involves the initial attack of one molecule of PhMgBr on one of the carbonyl groups, forming a magnesium alkoxide intermediate. A second molecule of PhMgBr then attacks the remaining carbonyl group. A final aqueous acidic workup protonates the two alkoxide groups to yield the final this compound product. byjus.com

Table 1: Grignard Synthesis of this compound

| Reactants | Reagents | Product |

|---|

Electron Transfer and Reductive Pathways

Reductive methods, including those initiated by electron transfer, provide alternative routes to this compound and its analogues, often with high stereoselectivity.

Dissociative Electron Transfer to Bicyclic Endoperoxides

The electron-transfer (ET) reduction of specific bicyclic endoperoxides serves as a sophisticated method to generate the cis-diol isomer of this compound. The starting material for this synthesis is 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane. nih.gov

The reaction is initiated by a concerted dissociative electron transfer (DET) to the peroxide's O-O bond, which results in the formation of a distonic radical-anion intermediate. nih.govresearchgate.net This intermediate can then undergo a second electron transfer from the electrode. Subsequent protonation of the resulting dialkoxide yields the target diol. mdpi.com Studies using heterogeneous electrochemical techniques in N,N-dimethylformamide (DMF) have shown that this process yields 1,4-diphenylcyclohexane-cis-1,4-diol as the major product. nih.gov However, the distonic radical anion can also undergo competing reactions, such as β-scission fragmentation, depending on the reaction conditions. nih.gov

Table 2: Cyclic Voltammetry Data for the Reduction of a Diphenyl-Substituted Bicyclic Endoperoxide Precursor

| Compound | Peak Potential (Ep) at 0.2 V s⁻¹ | Mechanism | Major Product |

|---|---|---|---|

| 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene | -1.4 V | Concerted Dissociative ET | 1,4-diphenyl-cyclopent-2-ene-cis-1,3-diol (90% yield) |

Data from a study on a related endoperoxide, illustrating the electrochemical conditions for the dissociative electron transfer process. mdpi.com

Catalytic Hydrogenation of Peroxide and Dioxin Systems

Catalytic hydrogenation is a common reduction method, though specific literature detailing the direct hydrogenation of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane to this compound is not prevalent. However, the principle is well-established for related systems. For instance, the catalytic hydrogenation of 2,3-dihydro-1,4-dioxins using catalysts like rhodium on alumina (B75360) is an effective method for producing the corresponding saturated 1,4-dioxanes. thieme-connect.de Similarly, cyclic imides can be hydrogenated to diols and amines using ruthenium catalysts, a process that involves the reduction of carbonyl groups. nih.gov These examples suggest that catalytic hydrogenation of the O-O bond in endoperoxides or related dioxin systems over a suitable metal catalyst (e.g., Palladium, Platinum, Rhodium, or Ruthenium) is a viable, though less documented, pathway to the corresponding diols.

Reductive Coupling Reactions

Reductive coupling reactions, particularly the Pinacol (B44631) coupling, offer a method for synthesizing 1,2-diols from two carbonyl compounds. organic-chemistry.orgwikipedia.org While this method classically produces 1,2-diols, its principles can be applied to intramolecular reactions. For the synthesis of 1,4-diols like this compound, a dicarbonyl precursor would be required, but the standard Pinacol coupling of a single diketone like 1,4-cyclohexanedione would not yield the desired product. Instead, an intermolecular reductive coupling of a ketone with an appropriate partner or an intramolecular cyclization of a larger diketone would be necessary.

Low-valent titanium reagents, famous for the McMurry reaction which couples carbonyls to form alkenes, can also be controlled to stop at the diol stage, effectively performing a Pinacol coupling. researchgate.net The reaction of a diketone under these conditions can lead to cyclic diols. For example, the pinacol coupling of 2,2′-biaryldiketones using reagents like SmI₂ or Mg/MgI₂ has been shown to produce cyclic diols with high diastereoselectivity. thieme-connect.com Applying a similar strategy to a suitable open-chain diketone could potentially yield a cyclic 1,4-diol.

Multicomponent Condensation Approaches for Substituted Analogues

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the reactants. preprints.org This strategy is particularly useful for generating libraries of structurally diverse molecules, including substituted analogues of this compound.

A notable example is the three-component condensation of benzaldehyde, ethyl acetoacetate, and malononitrile. consensus.appresearchgate.net In the presence of an appropriate catalyst, such as trichloroacetic acid, these components react to form highly functionalized cyclohexane (B81311) derivatives. consensus.app One such product identified is ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate. consensus.app This reaction demonstrates the power of MCRs to rapidly construct complex cyclic systems bearing multiple phenyl and hydroxyl groups in a single step.

Table 3: Example of a Three-Component Reaction for a Substituted Diphenylcyclohexane Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

|---|---|---|---|---|

| Benzaldehyde | Ethyl Acetoacetate | Malononitrile | Trichloroacetic Acid | Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate |

Based on the synthesis reported for a highly substituted diphenylcyclohexane analogue. consensus.app

Stereoselective and Diastereoselective Synthetic Routes

The spatial arrangement of the two hydroxyl groups and the two phenyl groups on the cyclohexane ring of this compound gives rise to stereoisomers. The synthesis of specific stereoisomers, namely the cis and trans diastereomers, requires carefully controlled reaction conditions and methodologies. This section explores the stereoselective and diastereoselective synthetic routes employed to obtain these distinct isomers.

A prevalent method for the synthesis of this compound involves the Grignard reaction, where a phenylmagnesium halide is reacted with 1,4-cyclohexanedione. leah4sci.comwikipedia.org The stereochemical outcome of this reaction, yielding either the cis or trans diol, is highly dependent on the reaction conditions. The addition of the Grignard reagent to a carbonyl group can proceed through different transition states, and factors such as solvent, temperature, and the nature of the Grignard reagent itself can influence which diastereomer is preferentially formed. wikipedia.org

For instance, the choice of the Grignard reagent's halide component can impact diastereoselectivity in reactions with certain ketones. nih.gov Studies on related systems, such as the addition of Grignard reagents to β-hydroxy ketones, have shown that alkylmagnesium iodide reagents can lead to high levels of selectivity for 1,3-syn diols. nih.gov This suggests that the Lewis acidity of the magnesium halide plays a crucial role in coordinating with oxygen-containing functional groups and directing the incoming nucleophile. nih.gov

Beyond the classic Grignard reaction, other methodologies have been explored to achieve stereocontrol in the synthesis of diols. Reductive methods starting from precursors like endoperoxides have been shown to yield specific stereoisomers. For example, the reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene has been reported to quantitatively produce cis-1,4-diphenylcyclohex-2-ene-1,4-diol. researchgate.net Similarly, the reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane yields cis-1,3-diphenyl-cyclopentane-1,3-diol. researchgate.net

The stereoselective synthesis of derivatives of this compound has also been a subject of investigation. For example, vanadium-based pinacol coupling reactions have been utilized to create syn-diols in the synthesis of complex molecules. researchgate.net Furthermore, the reduction of substituted cyclohexenones can be controlled to produce either axial or equatorial alcohols with high diastereoselectivity by carefully selecting the hydride source. beilstein-journals.org

The following table summarizes key findings from various studies on the stereoselective synthesis of this compound and related structures, highlighting the reaction conditions and the resulting stereochemical outcomes.

| Starting Material | Reagent(s) | Key Conditions | Major Product Stereochemistry | Reference |

| 1,4-Cyclohexanedione | Phenylmagnesium Bromide | Anhydrous ether | Mixture of cis and trans isomers | leah4sci.comwikipedia.org |

| 1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene | Reducing agent | - | cis-1,4-diphenylcyclohex-2-ene-1,4-diol | researchgate.net |

| 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane | Reducing agent | Electrolysis at -1.6 V | cis-1,3-diphenyl-cyclopentane-1,3-diol | researchgate.net |

| Cyclohexenone derivative | Phenylboronic acid, then hydride source | Pd(II) catalysis, then specific hydride | Axial or equatorial alcohol | beilstein-journals.org |

| Acyclic acetals | Ring-closing metathesis, then coupling | Vanadium-based pinacol coupling | syn-diol | researchgate.net |

It is evident that achieving high levels of stereoselectivity in the synthesis of this compound and its derivatives is a nuanced challenge. The choice of synthetic strategy, reagents, and reaction parameters all play a critical role in determining the final stereochemical configuration of the molecule.

Stereochemical Investigations and Conformational Dynamics of 1,4 Diphenylcyclohexane 1,4 Diol

Isomeric Forms: Cis- and Trans-Stereoisomerism

1,4-Diphenylcyclohexane-1,4-diol exists as two primary stereoisomers: cis and trans. This isomerism arises from the relative spatial orientation of the hydroxyl and phenyl groups attached to the first and fourth carbon atoms of the cyclohexane (B81311) ring.

In the cis-isomer , both phenyl groups (and consequently both hydroxyl groups) are situated on the same face of the cyclohexane ring. vaia.com Conversely, in the trans-isomer , the phenyl and hydroxyl groups are on opposite faces of the ring. vaia.com These two isomers are not interconvertible without breaking and reforming chemical bonds. vaia.com

The stereochemistry of these isomers significantly influences their chemical and physical properties. For instance, the cis-isomer of this compound has been shown to have a high inclusion ability for alcohols and phenols, a property not observed in its trans counterpart. tandfonline.comresearchgate.net

Conformational Analysis of the Cyclohexane Ring System

The non-planar nature of the cyclohexane ring allows it to adopt several conformations to minimize steric and torsional strain.

The most stable conformation for a cyclohexane ring is the chair conformation , which is virtually free of ring strain. libretexts.org In this arrangement, the carbon-carbon bond angles are approximately 111°, close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. libretexts.org Furthermore, all the carbon-hydrogen bonds are staggered, which alleviates torsional strain. libretexts.org

Another notable, though less stable, conformation is the boat conformation . It is less stable than the chair form due to unfavorable steric interactions between the "flagpole" hydrogens at the 1 and 4 positions and the eclipsing of hydrogen atoms at the base of the boat. libretexts.org However, in certain substituted cyclohexanes, such as cis-1,4-cyclohexanediol, the boat conformation can be stabilized by intramolecular hydrogen bonding between the 1,4-hydroxyl groups, mitigating the flagpole interactions. vedantu.com

In the chair conformation, the twelve hydrogen atoms (or substituents) are not structurally equivalent. Six of these are oriented parallel to the symmetry axis of the ring and are termed axial , while the other six are located around the periphery of the ring and are called equatorial . libretexts.org

The orientation of the phenyl and hydroxyl groups in this compound is crucial for its stability. For the cis-isomer, one substituent pair (e.g., phenyl and hydroxyl on C1) will be axial, and the other pair on C4 will be equatorial. youtube.com In the case of the trans-isomer, the substituents can be either both axial (diaxial) or both equatorial (diequatorial). pressbooks.pub Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. youtube.com

Cyclohexane rings are conformationally mobile and can undergo a "ring flip," where one chair conformation interconverts into another. youtube.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. youtube.com

For substituted cyclohexanes, the two chair conformers resulting from a ring flip are often not equal in energy. libretexts.org The equilibrium will favor the conformation that minimizes steric strain. For trans-1,4-disubstituted cyclohexanes, a ring flip converts a diequatorial conformer to a diaxial one, and vice versa. pressbooks.pub The diequatorial conformation is generally more stable. For cis-1,4-disubstituted cyclohexanes, a ring flip results in an equivalent conformation in terms of energy, as there will always be one axial and one equatorial substituent. vaia.com

Stereoelectronic Effects and Strain Release Phenomena

The stability of different conformations is also influenced by stereoelectronic effects, which involve the interaction of electron orbitals.

A significant factor destabilizing certain chair conformations is the presence of 1,3-diaxial interactions . These are steric repulsions that occur between an axial substituent on one carbon atom and the axial hydrogens (or other substituents) on the third carbon atoms relative to it. numberanalytics.com

In the context of this compound, a conformation with a bulky phenyl group in an axial position would experience significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This steric strain makes the axial orientation for a phenyl group highly unfavorable. libretexts.org The energy cost of a phenyl group being in an axial position is approximately 3.0 kcal/mol. libretexts.org

The release of this strain can be a driving force in chemical reactions. For instance, in hydrogen atom transfer reactions, the removal of an equatorial hydrogen from a cis-1,4-disubstituted cyclohexane is more favorable because it allows for the release of 1,3-diaxial strain in the transition state. researchgate.net

Reaction Site-Selectivity in Radical Processes

The study of radical reactions involving 1,4-diphenylcyclohexane derivatives provides valuable insights into the influence of stereochemistry on reaction outcomes. The site-selectivity of these reactions is often dictated by factors such as steric hindrance and the stability of the resulting radical intermediates.

Research into hydrogen atom transfer (HAT) from 1,4-diphenylcyclohexanes to the cumyloxyl radical (CumO•) has demonstrated clear site-selectivity. researchgate.net A kinetic, product, and computational study revealed that the reactivity of C-H bonds is significantly influenced by the release of strain in the transition state. researchgate.net For instance, in the reaction with cis-1,4-diphenylcyclohexane, there was an exclusive formation of the diastereomeric tertiary alcohol products. This indicates a strong preference for the abstraction of the tertiary hydrogen atom. researchgate.net

The reactivity of the tertiary C-H bonds in the cis-isomer highlights the role of conformational effects. Specifically, the tertiary equatorial C-H bond is substantially more reactive than the tertiary axial one. researchgate.net This enhanced reactivity is attributed to the release of 1,3-diaxial strain in the transition state of the hydrogen atom transfer. researchgate.net Interestingly, despite the potential for greater stabilization of the resulting benzyl (B1604629) radicals from the 1,4-diphenylcyclohexanes, the reactivity of the tertiary axial C-H bonds was found to be remarkably similar across different substrates. researchgate.net

Another relevant radical process involves the formation of this compound from related precursors. The electron-transfer (ET) reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane, a bicyclic endoperoxide, yields cis-1,4-diphenylcyclohexane-1,4-diol as the primary product. researchgate.net This reaction proceeds through a distonic radical-anion intermediate, showcasing a pathway where radical chemistry leads directly to the formation of the diol. researchgate.net

The generation of the 1,4-diphenylcyclohexane-1,4-diyl radical cation has also been explored through the cerium(IV)-catalyzed denitrogenation of 1,4-diphenyl-2,3-diazabicyclo[2.2.2]oct-2-ene. rsc.orguni-wuerzburg.de In this case, the radical cation does not undergo the expected Cope rearrangement but is instead quantitatively dehydrogenated to form p-terphenyl (B122091). rsc.org This outcome further illustrates how the reaction pathway and ultimate product are selectively determined in radical processes involving this structural framework.

Table 1: Site-Selectivity in the Reaction of Cumyloxyl Radical with 1,4-Disubstituted Cyclohexanes

| Substrate | Tertiary/Secondary Oxygenation Product Ratio | Key Finding | Reference |

|---|---|---|---|

| trans-1,4-Dimethylcyclohexane | 0.6 | Moderate selectivity | researchgate.net |

| cis-1,4-Dimethylcyclohexane | 1.0 | Low selectivity | researchgate.net |

| trans-1,4-Diphenylcyclohexane | 3.3 | Significant preference for tertiary position | researchgate.net |

| cis-1,4-Diphenylcyclohexane | Exclusive tertiary alcohol formation | High selectivity due to strain release | researchgate.net |

Chiral Resolution and Derivatization for Optically Active Compounds

This compound possesses chirality in its cis-conformation, which exists as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is essential for studying their individual properties and for applications where stereoisomeric purity is required.

While specific documented resolutions of this compound are not prevalent in readily available literature, established methods for resolving chiral diols and other organic compounds can be applied. googleapis.comgoogle.com These conventional techniques often involve either direct separation of the enantiomers or their temporary conversion into diastereomers, which can be separated more easily. googleapis.comgoogle.com

One of the most powerful and widely used methods for chiral resolution is chiral High-Performance Liquid Chromatography (HPLC) . google.comscience.gov This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, for example, are commonly used for the resolution of a wide range of chiral compounds, including alcohols and diols. science.gov

Another common strategy is derivatization with a chiral resolving agent . In this approach, the racemic diol is reacted with an enantiomerically pure chiral acid or isocyanate to form a mixture of diastereomeric esters or carbamates. These diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by methods like fractional crystallization or standard column chromatography. googleapis.com After separation, the chiral auxiliary can be cleaved to yield the individual, optically active enantiomers of the diol.

The preparation of optically active isomers can also be achieved through asymmetric synthesis , using chiral synthons or chiral reagents from the outset to favor the formation of one enantiomer over the other. googleapis.comgoogle.com

Table 2: Common Methods for Chiral Resolution

| Method | Principle | Application to this compound | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation of the enantiomers. | google.comscience.gov |

| Derivatization with Chiral Agent | Conversion of enantiomers into separable diastereomers. | Reaction with a chiral acid to form diastereomeric esters, followed by separation and hydrolysis. | googleapis.com |

| Fractional Crystallization | Separation of diastereomeric salts or derivatives based on solubility differences. | Crystallization of diastereomeric esters or salts formed with a chiral resolving agent. | googleapis.com |

| Asymmetric Synthesis | Use of chiral catalysts or starting materials to produce an enantiomerically enriched product. | Enantioselective synthesis starting from achiral precursors. | google.com |

Supramolecular Chemistry and Crystal Engineering of 1,4 Diphenylcyclohexane 1,4 Diol Systems

Design and Synthesis of Host Architectures

The design of host molecules capable of selective guest inclusion is a cornerstone of supramolecular chemistry. In this context, cis-1,4-diphenylcyclohexane-1,4-diol has been specifically engineered as a host compound. tandfonline.comtandfonline.com Its synthesis is achieved through the reaction of 1,4-cyclohexanedione (B43130) with phenylmagnesium bromide, a process that can yield both cis and trans isomers. ontosight.ai The strategic design of this molecule stems from the simplification of more complex host structures. tandfonline.com

The rationale behind its design is the presence of two hydroxyl (-OH) groups and two phenyl groups attached to a cyclohexane (B81311) ring in a 1,4-configuration. ontosight.ai This specific arrangement, particularly in the cis conformation, creates a molecular scaffold with well-defined cavities and hydrogen-bonding sites, which are crucial for its function as a host architecture. The trans-isomer, in contrast, does not exhibit the same inclusion capabilities, highlighting the critical role of stereochemistry in the design of these host systems. tandfonline.comtandfonline.comresearchgate.net

Host-Guest Complexation and Inclusion Phenomena

The utility of cis-1,4-diphenylcyclohexane-1,4-diol as a host is demonstrated by its ability to form crystalline inclusion complexes with a variety of small organic molecules. This process, known as host-guest complexation, involves the entrapment of guest molecules within the crystalline lattice of the host.

Selective Inclusion Behavior for Small Organic Molecules (e.g., Alcohols, Phenols)

A key feature of cis-1,4-diphenylcyclohexane-1,4-diol is its remarkable selectivity in guest inclusion. It has been shown to have a high affinity for including alcohols and phenols within its crystal structure. tandfonline.comtandfonline.comresearchgate.net This selective behavior is so pronounced that it can be utilized for the separation of isomers. tandfonline.comtandfonline.comresearchgate.net

For instance, the host can form crystalline complexes with molecules like methanol (B129727), cis-2-butene-1,4-diol, and a combination of trans-2-butene-1,4-diol and water. iucr.org The stoichiometry of these complexes, as determined by X-ray diffraction, varies depending on the guest molecule. iucr.org This selectivity is attributed to the specific size and shape complementarity between the host's cavities and the guest molecules, as well as the nature of the intermolecular interactions.

Table 1: Selective Inclusion of Guest Molecules by cis-1,4-Diphenylcyclohexane-1,4-diol

| Guest Molecule | Host:Guest Stoichiometry | Reference |

|---|---|---|

| Methanol | 1:1 | iucr.org |

| cis-2-Butene-1,4-diol | 1:1 | iucr.org |

| trans-2-Butene-1,4-diol / Water | 1:1:1 | iucr.org |

Elucidation of Intermolecular Hydrogen Bond Networks in Crystalline Assemblies

The stability and specificity of the host-guest complexes are largely governed by a network of intermolecular hydrogen bonds. The hydroxyl groups of the 1,4-diphenylcyclohexane-1,4-diol host play a pivotal role in forming these networks, acting as both hydrogen bond donors and acceptors. ontosight.ai

X-ray crystal structure analysis reveals that in the absence of a guest molecule, the trans-isomer of this compound forms a packing structure held together by hydrogen bonds between the hydroxyl groups of adjacent molecules. tandfonline.com In the presence of guest molecules, such as alcohols or phenols, the hydrogen-bonding pattern is altered to accommodate the guest. The guest molecules are typically hydrogen-bonded to the hydroxyl groups of the host, creating a robust and well-defined three-dimensional crystalline assembly. researchgate.net The ability to form these intricate hydrogen bond networks is a defining characteristic of diol-based host compounds. nih.gov

Principles of Molecular Recognition in the Solid State

The selective inclusion of guest molecules by cis-1,4-diphenylcyclohexane-1,4-diol is a clear demonstration of molecular recognition in the solid state. This phenomenon relies on the subtle interplay of various non-covalent interactions, including hydrogen bonding and van der Waals forces. The host molecule, through its specific shape and the arrangement of its functional groups, can "recognize" and bind to complementary guest molecules.

The principles governing this recognition are rooted in the concepts of preorganization and complementarity. The host molecule is preorganized in a conformation that is conducive to guest binding, minimizing the entropic penalty upon complexation. Complementarity refers to the matching of size, shape, and chemical properties between the host and guest. In the case of this compound, the hydrophobic phenyl groups and the cyclohexane ring create cavities, while the hydrophilic hydroxyl groups provide specific binding sites for polar guests like alcohols and phenols. researchgate.net

Rational Design of Crystalline Materials

The understanding of supramolecular principles allows for the rational design of crystalline materials with desired properties. By carefully selecting the host and guest components, it is possible to engineer crystals with specific structures and functionalities.

Control over Crystal Packing Arrangements

The formation of inclusion complexes with cis-1,4-diphenylcyclohexane-1,4-diol provides a mechanism to control the crystal packing arrangement. The size and shape of the guest molecule can significantly influence the way the host molecules assemble in the solid state, leading to different packing motifs. researchgate.net This control is a fundamental goal of crystal engineering.

Influence of Molecular Structure on Solid-State Architecture

The spatial arrangement of molecules in the crystalline state, or solid-state architecture, is profoundly influenced by the inherent molecular structure of the constituent compounds. In the case of this compound, the stereoisomerism of the molecule—specifically the cis and trans configurations—plays a pivotal role in dictating the supramolecular assembly through hydrogen bonding and crystal packing, leading to markedly different properties and behaviors in the solid state.

A significant finding in the study of this compound is the disparate inclusion capabilities of its isomers. The cis-isomer, cis-1,4-diphenylcyclohexane-1,4-diol, has demonstrated a remarkable ability to form inclusion complexes with a variety of guest molecules, particularly alcohols and phenols. tandfonline.comresearchgate.net In contrast, the trans-isomer, trans-1,4-diphenylcyclohexane-1,4-diol, does not exhibit this inclusion ability. tandfonline.comresearchgate.net This divergence in behavior is a direct consequence of their different molecular geometries and the resulting hydrogen bonding patterns in the solid state.

X-ray crystallographic studies have been instrumental in elucidating the structural underpinnings of these differences. The crystal structure of trans-1,4-diphenylcyclohexane-1,4-diol reveals a packing arrangement where molecules are held together by hydrogen bonds between the hydroxyl groups of adjacent molecules, forming columns. tandfonline.com This efficient packing and hydrogen bonding network does not leave voids suitable for the inclusion of guest molecules.

Conversely, the molecular structure of the cis-isomer facilitates the formation of a host lattice with cavities. The cis configuration prevents the molecule from packing as efficiently as the trans-isomer, leading to the creation of channels within the crystal structure. These channels are capable of accommodating guest molecules, leading to the formation of crystalline host-guest complexes.

The crystallographic data for several of these inclusion complexes are summarized in the table below, illustrating the structural parameters of the resulting solid-state architectures.

| Guest Molecule(s) | Molar Ratio (Host:Guest) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Methanol | 1:1 | Monoclinic | P2₁ | 7.589 | 10.057 | 11.033 | 93.81 |

| cis-2-Butene-1,4-diol | 1:1 | Monoclinic | P2₁/n | 9.565 | 9.371 | 21.633 | 98.27 |

| trans-2-Butene-1,4-diol & Water | 1:1:1 | Monoclinic | P2₁/a | 7.479 | 35.328 | 7.801 | 100.58 |

Table based on data from a 1995 study by Yasushi Kai, et al. iucr.org

This ability of the cis-isomer to act as a host compound has practical applications, such as in the separation of isomers. tandfonline.comresearchgate.net The selective inclusion complexation demonstrates how subtle changes in molecular structure can be harnessed for molecular recognition and separation processes in the solid state. The study of such systems is central to the field of supramolecular chemistry and crystal engineering, where the goal is to design and synthesize functional solid materials by controlling intermolecular interactions.

Advanced Research Applications of 1,4 Diphenylcyclohexane 1,4 Diol in Organic Synthesis and Functional Materials

Utilization as a Key Synthetic Intermediate and Building Block

The strategic placement of hydroxyl and phenyl groups on the cyclohexane (B81311) scaffold makes 1,4-diphenylcyclohexane-1,4-diol a versatile starting point for generating more complex molecules through carefully designed reaction pathways.

Pathways to Complex Organic Molecules

One of the primary uses of this compound as a synthetic intermediate is in acid-catalyzed dehydration reactions. These reactions lead to the formation of various unsaturated and aromatic compounds. When the diol is treated with an acid catalyst such as p-toluenesulphonic acid in benzene (B151609), a mixture of products can be formed.

The initial product of this dehydration is typically the non-conjugated diene, 1,4-diphenylcyclohexa-1,4-diene. Over time, this intermediate isomerizes to the more stable conjugated diene, 1,4-diphenylcyclohexa-1,3-diene. However, a notable side reaction is the dehydrogenation of the diene intermediates, which results in the formation of p-terphenyl (B122091), a fully aromatic compound. rsc.org Researchers have noted that the proportion of p-terphenyl increases with longer reaction times, indicating that it is the thermodynamic end-product of the reaction sequence. It has been demonstrated that the radical cation of 1,4-diphenylcyclohexane-1,4-diyl, generated from a related azoalkane, quantitatively dehydrogenates to p-terphenyl. rsc.org

A summary of the products from the acid-catalyzed dehydration of this compound is presented below.

| Starting Material | Reagent | Products | Observation |

| This compound | p-Toluenesulphonic acid | 1,4-Diphenylcyclohexa-1,4-diene, 1,4-Diphenylcyclohexa-1,3-diene, p-Terphenyl | The product ratio depends on reaction time, with p-terphenyl formation favored over time. |

Strategies for Derivatization and Functionalization

The primary strategy for the derivatization of this compound involves the modification or replacement of its phenyl and hydroxyl groups to install reactive handles for subsequent coupling reactions. This functionalization is crucial for its use as a building block in the construction of larger, intricate structures like macrocycles and nanocages.

For instance, derivatives such as cis-di(p-bromophenyl)cyclohexane are not synthesized from the parent diol but are key L-shaped units used in stepwise assembly. These brominated derivatives can participate in nickel-mediated homocoupling reactions. Similarly, boronic ester derivatives are employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These coupling strategies are fundamental to the modular construction of complex macrocyclic precursors, which are later aromatized.

Contributions to the Development of Functional Materials

The rigid, well-defined geometry of this compound and its derivatives makes them excellent candidates for creating highly structured functional materials, most notably macrocycles that are segments of carbon nanotubes.

Precursors for Advanced Polymer and Epoxy Systems

While the diol structure of this compound suggests its potential use as a monomer in the production of polyesters or as a component in epoxy resin systems, extensive documentation for such applications is not prominent in the reviewed scientific literature. Epoxy resins are typically formed from the reaction of epichlorohydrin (B41342) with compounds containing acidic hydroxyl groups, such as bisphenol A or aliphatic diols like 1,4-butanediol. wikipedia.org Although patents exist for epoxy adhesives that list "4,4-diphenylcyclohexane-1,1-diol," this is a constitutional isomer and not the title compound. google.com The direct incorporation of this compound into commercial polymer or epoxy systems remains a specialized area of research.

Building Blocks for Macrocyclic Structures (e.g., Cycloparaphenylenes)

The most significant application of this compound derivatives is in the synthesis of cycloparaphenylenes (CPPs) and all-benzene carbon nanocages. CPPs are hoop-shaped molecules composed of para-linked benzene rings and are considered the smallest segments of armchair carbon nanotubes.

In this context, the cis-isomer of a 1,4-diphenylcyclohexane derivative acts as a strain-buffering, L-shaped building block. The synthesis strategy involves a modular approach where these L-shaped units are connected through metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or nickel-mediated couplings) to form large, non-strained macrocyclic precursors. researchgate.net In the final key step, these cyclohexane moieties within the macrocyclic precursor are subjected to an acid-mediated or reductive aromatization, converting the saturated rings into benzene rings and forming the final, highly strained CPP or carbon nanocage structure. researchgate.net This innovative use of a cyclohexane-based precursor effectively mitigates the high strain energy that would otherwise inhibit the direct formation of these curved aromatic structures.

This methodology has enabled the size-selective synthesis of a range of CPPs and related carbon nanohoops.

Table of Synthesized Cycloparaphenylenes Using Cyclohexane-Based Strategy

| Target Macrocycle | Key Strategy | Building Blocks | Coupling Reaction | Aromatization Step |

|---|---|---|---|---|

| nih.gov-, pageplace.de-, researchgate.net-, researchgate.netCPP | Size-selective synthesis | cis-1,4-Diphenylcyclohexane-1,4-diyl L-shaped unit | Suzuki-Miyaura and/or Nickel-mediated coupling | NaHSO₄ |

Role in Asymmetric Synthesis and Chiral Catalysis (via derivatives)

The field of asymmetric catalysis often employs chiral diols as ligands or auxiliaries to induce enantioselectivity in chemical reactions. mdpi.com However, based on a review of available scientific literature, there are no prominent documented applications of chiral derivatives of this compound in asymmetric synthesis or chiral catalysis. Research in this area tends to focus on other chiral backbones, such as those derived from BINOL, TADDOL, or other C₂-symmetric diols. While methods exist for the asymmetric 1,4-dihydroxylation of 1,3-dienes to produce chiral diols, the specific use of enantiomerically pure this compound derivatives as catalysts or chiral ligands is not an established application. nih.govfrontiersin.org

Theoretical and Computational Chemistry Studies of 1,4 Diphenylcyclohexane 1,4 Diol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the electronic structure and reactivity of 1,4-Diphenylcyclohexane-1,4-diol. acs.org DFT calculations allow for the accurate prediction of molecular properties and reaction pathways, offering a molecular-level understanding of its chemical behavior. sumitomo-chem.co.jp

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations have been instrumental in elucidating the mechanisms of reactions involving this compound. For instance, in oxidation reactions, DFT can map out the entire reaction pathway, identifying key intermediates and transition states. researchgate.net Transition state structures, which represent the highest energy point along a reaction coordinate, are particularly important as they govern the reaction rate. e3s-conferences.org The geometry and energy of these transient species can be precisely calculated, providing a detailed picture of the bond-breaking and bond-forming processes. e3s-conferences.org Studies have shown that for reactions like hydrogen atom transfer (HAT), DFT can accurately predict the transition structures, which is in excellent agreement with experimental results. researchgate.net

For example, in the context of C-H bond oxidation, DFT has been used to explore the selectivities of different reagents. These calculations reveal how the electronic and steric properties of the reactants influence the reaction pathway. researchgate.net The identification of chair-like and boat-like transition states in cyclization reactions further illustrates the power of DFT in understanding complex reaction stereochemistry. e3s-conferences.org

Calculation of Activation Barriers and Thermochemical Parameters

A significant application of DFT is the calculation of activation barriers (ΔH‡) and other thermochemical parameters. researchgate.netosti.gov The activation barrier, which is the energy difference between the reactants and the transition state, is a critical factor in determining the feasibility and rate of a chemical reaction. osti.gov DFT methods, such as B3LYP and M06-2X, are commonly employed to compute these energy profiles. acs.org

For instance, in the oxidation of substituted cyclohexanes, DFT calculations have shown a linear correlation between activation energies and bond dissociation energies (BDEs), providing a predictive model for reaction rates. researchgate.net The calculated activation energies for various reaction pathways help in identifying the most favorable route. For example, in some cycloaddition reactions, DFT has been used to explain the lack of regioselectivity by showing similar activation energies for different pathways. mdpi.com

Thermochemical parameters such as reaction enthalpies and Gibbs free energies can also be calculated with high accuracy. mdpi.com These values are crucial for understanding the thermodynamics of a reaction and predicting the position of equilibrium. sapub.org

Table 1: Calculated Activation Barriers for a Hypothetical Reaction of this compound

| Reaction Pathway | DFT Functional | Basis Set | Activation Barrier (kcal/mol) |

| Path A | B3LYP | 6-311+G(d,p) | 25.4 |

| Path B | M06-2X | 6-311+G(d,p) | 23.8 |

This table is illustrative and based on typical computational results for similar compounds. Actual values for this compound would require specific DFT calculations.

Molecular Modeling and Conformational Energy Minimization Studies

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and its influence on reactivity. nih.gov The cyclohexane (B81311) ring can adopt various conformations, with the chair form being the most stable. The orientation of the phenyl and hydroxyl substituents (axial vs. equatorial) significantly impacts the molecule's energy and properties. sapub.org

Conformational energy minimization studies, often performed using molecular mechanics force fields like MMFF94 or through quantum mechanical methods, aim to identify the lowest energy conformation of the molecule. sapub.orgiclr.cc These studies have shown that for substituted cyclohexanes, the conformation with bulky substituents in the equatorial position is generally more stable due to the avoidance of steric strain from 1,3-diaxial interactions. sapub.org

The development of neural network potentials has accelerated the process of conformational energy minimization, allowing for rapid and accurate predictions of low-energy structures. iclr.ccarxiv.org These computational techniques are crucial for building accurate models of molecular behavior and for interpreting experimental data from techniques like NMR spectroscopy. nih.gov

Table 2: Relative Energies of this compound Conformers

| Conformer | Phenyl Group Orientation | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Diequatorial | Diequatorial | 0.00 |

| 2 | Diaxial | Diaxial | Higher |

| 3 | Axial/Equatorial | Axial/Equatorial | Intermediate |

This table represents a qualitative prediction based on general principles of conformational analysis of substituted cyclohexanes. The exact energy differences would require specific calculations.

Advanced Analytical Methodologies in the Characterization of 1,4 Diphenylcyclohexane 1,4 Diol

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of molecular and crystal structures in the solid state. ub.edu It has been particularly insightful in studying the stereoisomers of 1,4-Diphenylcyclohexane-1,4-diol, revealing significant differences in their intermolecular interactions and inclusion capabilities. tandfonline.comresearchgate.net

The process of single crystal X-ray structure determination involves irradiating a small, high-quality single crystal (typically 0.1-0.2 mm) with a monochromatic X-ray beam. ub.edu The resulting diffraction pattern is collected on a detector, and the data are processed to generate an electron density map, from which the positions of individual atoms can be determined. ub.edubruker.com This method has been successfully applied to elucidate the structures of host-guest complexes involving cis-1,4-diphenylcyclohexane-1,4-diol. tandfonline.com The cis-isomer has demonstrated a remarkable ability to form inclusion complexes with various guest molecules, such as alcohols and phenols, a property not shared by its trans-isomer. tandfonline.comresearchgate.net The formation of these complexes is crucial for obtaining crystals suitable for X-ray analysis. tandfonline.com

Through X-ray analysis, detailed information about bond lengths, bond angles, and torsion angles is obtained, providing a precise picture of the molecular conformation. For cis-1,4-diphenylcyclohexane-1,4-diol, studies have shown that its ability to form host-guest complexes is rooted in the formation of hydrogen bond networks between the hydroxyl groups of the host and the guest molecules. tandfonline.com The crystal structures of these complexes reveal diverse modes of host-guest interactions. tandfonline.com

Table 1: Illustrative Crystallographic Data for a Related Compound: trans-1,4-Diphenylcyclohexane (B14166787)

| Parameter | Value |

| Formula | C₁₈H₂₀ |

| Space Group | P 1 21/n 1 |

| a | 7.0690 Å |

| b | 18.263 Å |

| c | 5.6180 Å |

| α | 90.00° |

| β | 110.236° |

| γ | 90.00° |

| This data is for the related compound trans-1,4-diphenylcyclohexane and is provided for illustrative purposes of the types of parameters obtained from X-ray diffraction analysis. nih.gov |

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide invaluable data on the connectivity and chemical environment of atoms within a molecule. These techniques are complementary to X-ray diffraction and are essential for characterization in both solid and solution states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. mdpi.com In the context of this compound, ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each unique proton and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl groups and the aliphatic protons of the cyclohexane (B81311) ring. The integration of these signals would confirm the ratio of protons in different parts of the molecule. NMR has been used to confirm the 1:1 molar ratio of host to guest in inclusion complexes formed by cis-1,4-diphenylcyclohexane-1,4-diol. researchgate.net The complexity of the aliphatic region can also provide clues about the chair conformation of the cyclohexane ring and the cis or trans orientation of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic Protons (C₆H₅) | 7.2 - 7.5 |

| Cyclohexane Protons (-CH₂-) | 1.5 - 2.0 |

| Hydroxyl Protons (-OH) | Variable, depends on solvent and concentration |

| ¹³C NMR | |

| Quaternary Carbon (C-OH) | 70 - 75 |

| Aromatic Carbons (C₆H₅) | 125 - 148 |

| Cyclohexane Carbons (-CH₂-) | 30 - 40 |

| Note: These are predicted values based on general principles of NMR spectroscopy. |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net For this compound, the FTIR spectrum would be characterized by specific absorption bands that confirm its key structural features.

The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in the hydroxyl groups. The broadness of this peak indicates hydrogen bonding. Other key peaks include those for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region. researchgate.netnih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch, H-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alcohol C-O | C-O Stretch | 1000 - 1260 |

| Source: Data derived from general principles of FTIR spectroscopy. researchgate.netnih.gov |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. jlu.edu.cn

For this compound (C₁₈H₂₀O₂, Molecular Weight: 268.35 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺ at m/z 269.15) depending on the ionization technique used. uni.lu A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O, 18 Da). libretexts.org Therefore, a significant peak at m/z 250 ([M-H₂O]⁺) would be expected. Further fragmentation could involve cleavage of the cyclohexane ring or loss of phenyl groups.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 269.15361 | 165.3 |

| [M+Na]⁺ | 291.13555 | 170.6 |

| [M-H]⁻ | 267.13905 | 172.0 |

| [M+H-H₂O]⁺ | 251.14359 | 157.6 |

| [M]⁺ | 268.14578 | 159.2 |

| Source: PubChemLite. uni.lu |

Chromatographic Separations in Research and Purification

Chromatographic techniques are indispensable tools in the study and purification of this compound. These methods leverage the differential partitioning of the compound and its potential impurities or isomers between a stationary phase and a mobile phase to achieve separation. The choice of chromatographic method—be it High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin-Layer Chromatography (TLC)—is dictated by the specific research goal, such as purity assessment, isomer separation, or preparative isolation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis and purification of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating complex mixtures and isolating specific stereoisomers.

Isomer Separation: The this compound molecule has cis and trans isomers, which possess distinct spatial arrangements and, consequently, different physical and chemical properties. HPLC is particularly effective in separating such stereoisomers. The separation is typically achieved using either normal-phase or reverse-phase chromatography. Chiral columns can also be employed for separating enantiomers if a chiral center is present. nih.gov

For diol compounds, reverse-phase HPLC (RP-HPLC) is common. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation of isomers of similar diol compounds has been successfully demonstrated using various column types. nih.gov For instance, the separation of cis and trans isomers of 2-butene-1,4-diol (B106632) was achieved using chiral columns like (S,S)-Whelk-O 1 and ChiraSpher. nih.gov For other diols, such as 1,1-Diphenylbutane-1,4-diol, a reverse-phase Newcrom R1 column has been used with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

The selection of the HPLC column is critical. Columns with phenyl ligands (Phenyl Hydride) can offer enhanced selectivity for aromatic compounds due to potential π-π interactions with the phenyl groups of the analyte. mtc-usa.com For separating diastereomers, which cis and trans isomers are, conventional HPLC columns are typically sufficient. mtc-usa.com

Illustrative HPLC Conditions for Diol Isomer Separation:

The following table outlines typical conditions for the analytical separation of diol isomers, based on methods developed for structurally related compounds.

| Parameter | Condition | Source |

| Column | J'sphere-ODS-H80 (150 mm × 4.6 mm, 4 µm) | nih.gov |

| Mobile Phase | 0.05% Trifluoroacetic acid in Water:Acetonitrile (85:15, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 228 nm | nih.gov |

| Column Type | ChiraSpher or (S,S)-Whelk-O 1 for chiral separations | nih.gov |

| Alternative Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | sielc.com |

Gas Chromatography (GC)

Gas Chromatography is a valuable technique for assessing the purity of volatile or semi-volatile compounds. For a diol like this compound, derivatization might be necessary to increase its volatility and thermal stability, for example, by converting the hydroxyl groups to silyl (B83357) ethers. However, GC can also be used directly for some diols. google.com

GC analysis is often employed to monitor the progress of a synthesis reaction or to quantify impurities in the final product. google.com For instance, in the synthesis of 1,4-cyclohexanediol (B33098) from hydroquinone (B1673460), GC was used to analyze the product and determine its yield. google.com The separation is achieved on a capillary column coated with a stationary phase. The choice of stationary phase is crucial; for aromatic isomers, a phase that allows for interactions like π-π stacking can provide excellent separation. rsc.org A flame ionization detector (FID) is commonly used for detection due to its general sensitivity to organic compounds. researchgate.net

Typical GC System Parameters for Diol Analysis:

This table provides an example of GC conditions used for the analysis of related diol compounds.

| Parameter | Condition | Source |

| Column | Capillary column with a suitable stationary phase (e.g., DB-5) | uu.nl |

| Carrier Gas | Nitrogen or Helium | google.com |

| Injector Temperature | 250 °C | researchgate.net |

| Detector | Flame Ionization Detector (FID) | researchgate.netuu.nl |

| Detector Temperature | 300 °C | researchgate.net |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 250°C) | google.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method used for both analytical and preparative purposes. researchgate.net Analytically, it is used to monitor reaction progress, identify compounds by comparing their retention factor (Rƒ) to a standard, and determine the optimal solvent system for column chromatography.

Preparative TLC for Purification:

For the purification of small quantities of this compound, preparative TLC (Prep-TLC) is an excellent choice. rochester.edunih.gov This technique uses thicker silica (B1680970) gel plates to accommodate larger sample loads (from milligrams to nearly a gram). researchgate.netrochester.edu The crude product is applied as a continuous band along the origin of the plate, which is then developed in a chamber containing a suitable mobile phase. rochester.edu The separated bands of compounds are visualized (commonly under UV light, as the phenyl groups are chromophores), and the silica gel containing the desired compound is physically scraped from the plate. rochester.edureddit.com The pure compound is then recovered by washing the silica with a polar solvent, followed by filtration and evaporation of the solvent. reddit.comresearchgate.net

The selection of the eluent (mobile phase) is critical for a successful separation. A solvent system is chosen to provide a good Rƒ value (typically around 0.2 to 0.4) for the target compound to ensure it separates well from impurities. reddit.com

Example of Preparative TLC Procedure:

| Step | Description | Source |

| 1. Plate Preparation | Use a 20x20 cm plate with a thick (e.g., 2.5 mm) silica gel layer. Mark an origin line ~2 cm from the bottom. | rochester.edu |

| 2. Sample Application | Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane) and apply it as a thin, uniform streak along the origin line. | reddit.com |

| 3. Development | Place the plate in a sealed chamber containing the chosen mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). Allow the solvent to ascend the plate until it is near the top. | rochester.edu |

| 4. Visualization | Remove the plate, mark the solvent front, and visualize the separated bands under a UV lamp. Outline the band corresponding to the target compound. | rochester.edu |

| 5. Extraction | Scrape the silica from the outlined band. Place the collected silica in a funnel with a frit or cotton plug. | rochester.edu |

| 6. Recovery | Elute the compound from the silica using a polar solvent like ethyl acetate (B1210297) or acetone. Collect the filtrate and evaporate the solvent to obtain the purified product. | reddit.comresearchgate.net |

Historical Context and Future Research Directions

Evolution of Research in Diphenylcyclohexane Diol Systems

The study of diphenylcyclohexane diol systems, particularly 1,4-diphenylcyclohexane-1,4-diol, has evolved from foundational synthetic chemistry to sophisticated applications in supramolecular and materials science. Initial interest in this class of compounds was partly driven by an effort to design simpler, novel host molecules by modifying more complex known structures. tandfonline.com Researchers aimed to create new host compounds by simplifying the structure of trans-9,10-dihydroxy-9,10-diphenyl-9,10-dihydroanthracene, which led to the synthesis of trans-1,4-diphenylcyclohexane-1,4-diol. tandfonline.com

A pivotal moment in the research trajectory was the discovery of the starkly different properties of its geometric isomers. While the trans-isomer showed no ability to form inclusion complexes, the cis-isomer demonstrated a high capacity for including alcohols and phenols within its crystal lattice. tandfonline.comtandfonline.comresearchgate.net This finding steered the research focus towards supramolecular chemistry, exploring the selective guest-binding capabilities of the cis-isomer for applications such as isomer separation. tandfonline.comtandfonline.com

The synthesis of this compound can be achieved through methods like the Grignard reaction between 1,4-cyclohexanedione (B43130) and phenylmagnesium bromide. ontosight.aiwikipedia.org Furthermore, the compound has appeared as a key product in mechanistic studies, for instance, in the electron-transfer reduction of bicyclic endoperoxides like 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane. researchgate.netresearchgate.netresearchgate.net These investigations into reaction mechanisms, including radical-anion chain reactions and hydrogen atom transfer processes, have provided fundamental insights into the chemical reactivity of these systems. researchgate.netresearchgate.net The study of radical cations generated from related azoalkane precursors also contributed to the understanding of the fundamental chemistry of 1,4-diphenylcyclohexane derivatives. rsc.org

This progression from synthetic target to a tool for studying supramolecular interactions and reaction mechanisms illustrates the evolution of research in this area. The unique structural characteristics of the isomers, dictated by the orientation of the phenyl and hydroxyl groups on the cyclohexane (B81311) ring, became the central theme driving further exploration. ontosight.ai

Table 1: Comparative Properties of this compound Isomers

| Property | cis-1,4-Diphenylcyclohexane-1,4-diol | trans-1,4-Diphenylcyclohexane-1,4-diol |

| Inclusion Ability | High inclusion ability for alcohols and phenols. tandfonline.comtandfonline.comresearchgate.net | No inclusion ability observed. tandfonline.com |

| Primary Research Focus | Host-guest chemistry, supramolecular assemblies, isomer separation. tandfonline.comdocumentsdelivered.com | Synthetic precursor, control compound in comparative studies. tandfonline.com |

Emerging Trends and Interdisciplinary Research Opportunities

The unique stereochemistry and functional group presentation of this compound continue to open doors to new research avenues, particularly at the intersection of organic synthesis, materials science, and medicinal chemistry.

Supramolecular Chemistry and Crystal Engineering: The demonstrated ability of the cis-isomer to act as a selective host for small organic molecules remains a vibrant area of research. tandfonline.comtandfonline.com Future work could focus on designing and synthesizing derivatives with modified phenyl or hydroxyl groups to tune the size, shape, and chemical nature of the binding cavity. This could lead to highly selective sensors or advanced materials for the separation of industrially relevant chemical isomers. The principles of crystal engineering could be applied to control the assembly of these host-guest complexes into functional, ordered, three-dimensional structures.

Advanced Materials Science: A significant emerging trend is the use of the 1,4-diphenylcyclohexane moiety as a structural building block in advanced materials. Specifically, cis-1,4-diphenylcyclohexane has been investigated as a "strain-buffering" group in the bottom-up synthesis of conjugated covalent organic cages (cCOCs). sjtu.edu.cn These precisely structured, cage-like molecules have potential applications in optoelectronics, sensing, and energy storage. sjtu.edu.cn The cyclohexane unit provides a defined, non-aromatic, and rigid scaffold that can be subsequently modified to create highly strained and complex architectures. sjtu.edu.cnbath.ac.uk This interdisciplinary research combines complex organic synthesis with the fabrication of novel nanomaterials.

Medicinal and Bio-organic Chemistry: While the specific biological activities of this compound are not extensively documented, there are opportunities for exploration in medicinal chemistry. ontosight.ai Compounds with similar structural motifs, containing both hydroxyl and phenyl groups, have shown bioactivities such as antioxidant and antimicrobial properties. ontosight.ai This suggests that this compound and its derivatives could be investigated as potential therapeutic agents. Furthermore, the compound has been identified as a major product in studies related to the reduction of endoperoxide antimalarial prodrug models. researchgate.net This connection, although indirect, points to its relevance in understanding the chemistry of drug action and could inspire the design of new bioactive molecules.

Table 2: Summary of Research Findings and Applications for this compound

| Research Area | Key Finding/Application | Relevant Isomer |

| Supramolecular Chemistry | Acts as a host compound for selective inclusion of guest molecules (e.g., alcohols, phenols). tandfonline.comtandfonline.comresearchgate.net | cis |

| Separation Science | Potential for separating chemical isomers based on selective complexation. tandfonline.com | cis |

| Materials Science | Used as a strain-buffering building block for synthesizing Conjugated Covalent Organic Cages (cCOCs). sjtu.edu.cn | cis |

| Mechanistic Chemistry | Serves as a product and model compound for studying electron transfer and radical-anion chain mechanisms. researchgate.netresearchgate.net | cis |

| Medicinal Chemistry | Potential scaffold for developing new compounds, based on the activity of similar structures and its formation in antimalarial models. ontosight.airesearchgate.net | Not specified |

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing the crystal structure of 1,4-Diphenylcyclohexane-1,4-diol and its supramolecular complexes?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystal structures. For this compound, SCXRD has been used to analyze its host-guest complexes, revealing hydrogen-bonded networks between hydroxyl groups of the host and guest molecules (e.g., methanol, diols) . Complementary techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and monitor dynamic interactions in solution.

- Infrared (IR) Spectroscopy : To identify hydroxyl stretching frequencies (3200–3600 cm⁻¹) and hydrogen-bonding patterns.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and guest molecule release kinetics.

Q. What are the critical physical properties of this compound for supramolecular applications?

- Answer : Key properties include:

- Hydrogen-Bonding Capacity : The cis-1,4-diol configuration enables dual H-bond donor sites, critical for guest molecule encapsulation .

- Solubility : Limited solubility in non-polar solvents but moderate solubility in polar solvents like methanol or DMSO, facilitating crystal growth.

- Thermal Stability : High melting point (>200°C) due to strong intermolecular H-bonding, as observed in analogous diol systems .

Advanced Research Questions

Q. How do hydrogen-bonding networks govern host-guest complexation with this compound?

- Answer : The hydroxyl groups act as multifunctional H-bond donors, creating diverse interaction modes. For example:

- In complexes with cis-2-butene-1,4-diol , the host and guest form a 2:1 stoichiometry via cyclic H-bonding, stabilizing the crystal lattice .

- With methanol , linear H-bond chains bridge host molecules, influencing packing efficiency.

- Methodological Insight : SCXRD and computational modeling (e.g., DFT) are essential to map interaction geometries and energetics .

Q. Does this compound exhibit polymorphism, and how can researchers characterize it?

- Answer : While direct evidence is limited for this compound, analogous diols (e.g., trans-1,4-diethynylcyclohexane-1,4-diol) exhibit polymorphism via conformational isomerism . Recommended approaches:

- Conformational Analysis : Variable-temperature NMR to study chair-to-chair cyclohexane ring flipping.

- Crystallization Screening : Use solvents of varying polarity to isolate polymorphs.

- Synchrotron SCXRD : Resolve subtle structural variations between polymorphic forms.

Q. How does stereochemistry (cis vs. trans) of this compound impact its supramolecular behavior?

- Answer : The cis-1,4-diol isomer (as studied in host-guest complexes) enables synperiplanar H-bonding, favoring cyclic dimer formation with guests. In contrast, the trans isomer would impose antiperiplanar geometry, reducing H-bond cooperativity. Stereochemical effects can be probed via:

- Chiral Chromatography : To separate enantiomers (if applicable).

- Crystal Engineering : Co-crystallization with chiral guests to study stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.